molecular formula C12H17Cl B8649827 2-Chloro-5-Tert-Butyl-1,3-Dimethylbenzene

2-Chloro-5-Tert-Butyl-1,3-Dimethylbenzene

Cat. No. B8649827
M. Wt: 196.71 g/mol
InChI Key: NTIXAWZDPREBKN-UHFFFAOYSA-N
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Patent
US09278894B2

Procedure details

In a 500 mL round bottom flask 4.50 g of 2-bromo-5-tert-butyl-1,3-dimethylbenzene (18.6 mmol) and 9.50 g of NiCl2.6 H2O (40.0 mmol) were added. Then 30 mL of N,N-dimethylformamide was added to the flask, giving a blue-green solution. The flask was fitted with a condenser and was left to reflux with stirring. After 0.5 hours the solution was dark blue. After refluxing for 5 days the mixture was cooled to rt and then diluted with 25 mL of 2 M HCl. The aqueous phase was extracted with 40 mL of ethyl acetate. The volatiles were removed from the extract by evaporation to give a white solid. (91% conversion to the title product) All of the solids were dissolved in 25 mL of N,N-dimethylformamide and the solution was placed in a 125 mL round bottom flask. Then 5.1 g of NiCl2·6 H2O (21.5 mmol) was added to the flask. The flask was fitted with a condenser and was left to reflux with stirring. After 0.5 hours the solution was dark blue. After refluxing for 5 days the mixture was cooled to rt and then diluted with 25 mL of 2 M HCl. The aqueous phase was extracted with 40 mL of ethyl acetate. The volatiles were removed from the extract by evaporation to give a white solid. C12H17Cl, fw=196.72. Yield 3.51 g, 95.6%. Mp: 39° C. (melt). 1H NMR (300 MHz, CDCl3): δ 7.01 (s, 2H), 2.30 (s, 6H), 1.22 (s, 9H). Rf=0.69 (cyclohexane/silica).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mmol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][C:3]=1[CH3:13].O.[ClH:15]>CN(C)C=O.Cl[Ni]Cl>[Cl:15][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][C:3]=1[CH3:13]

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C(C)(C)C)C
Step Three
Name
Quantity
40 mmol
Type
reactant
Smiles
O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
9.5 g
Type
catalyst
Smiles
Cl[Ni]Cl
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a blue-green solution
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
WAIT
Type
WAIT
Details
was left
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 days the mixture
Duration
5 d
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 40 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the
EXTRACTION
Type
EXTRACTION
Details
extract by evaporation
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1C)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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